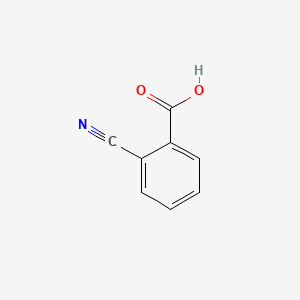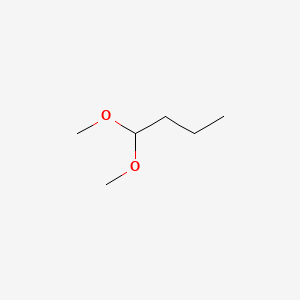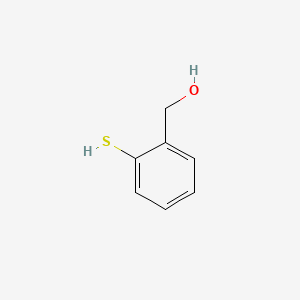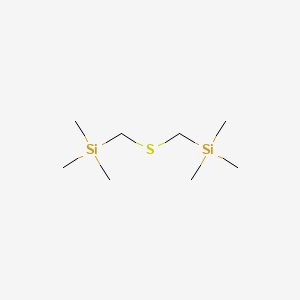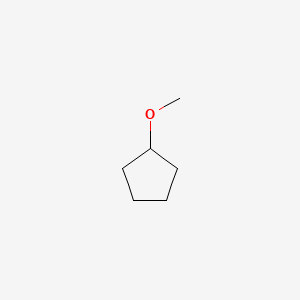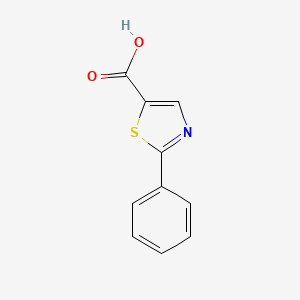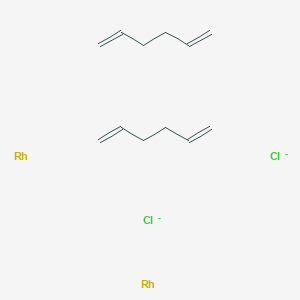
クロロ(1,5-ヘキサジエン)ロジウム(I)ダイマー
概要
説明
Chloro(1,5-hexadiene)rhodium(I) dimer, also known as Di-μ-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium, is a compound with the molecular formula C12H20Cl2Rh2 . It is a solid substance that appears as a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular weight of Chloro(1,5-hexadiene)rhodium(I) dimer is 441.00 g/mol . The InChI string representation of its structure is InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 .
Chemical Reactions Analysis
Chloro(1,5-hexadiene)rhodium(I) dimer is a useful catalyst for the reduction of arenes and heterocyclic compounds using CTAB or THS as phase-transfer catalyst . It is also used in the synthesis of other metal ligands for use in catalysis .
Physical And Chemical Properties Analysis
Chloro(1,5-hexadiene)rhodium(I) dimer is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas .
科学的研究の応用
クロロ(1,5-ヘキサジエン)ロジウム(I)ダイマー: 科学研究における用途
有機合成における触媒: クロロ(1,5-ヘキサジエン)ロジウム(I)ダイマーは、1,3-ジエンを活性化炭化水素とカップリングさせるための触媒であり、キラル錯体の調製にも用いられます。 これは、エステル、アミド、カルボン酸のより環境に優しい合成のために、末端アルキンへの酸化的付加を促進します .
均一系触媒の前駆体: この化合物は、さまざまな均一系触媒の前駆体として機能します。 特に、特定のプロキラルアルケンを不斉的に水素化する能力で知られています .
金属リガンドの合成: これは、触媒に用いられる他の金属リガンドの合成に使用されます .
水素貯蔵材料の脱水素化: ダイマーは、アンモニアボランなどの水素貯蔵材料の脱水素化のための触媒として作用し、エネルギー貯蔵用途に不可欠です .
開環重合: これは、特定の特性を持つポリマーを作成する重要なプロセスである開環重合を触媒します .
水素化および転移水素化触媒作用: キレート化N-複素環カルベンリガンドを持つ水溶性遷移金属錯体は、この化合物を水素化および転移水素化触媒作用に使用します .
ロジウムポルフィリン錯体の合成: この化合物は、さまざまな科学的な用途を持つロジウムポルフィリン錯体の合成と応用に関係しています .
8. 一酸化炭素からメタノールへの変換 米国 エネルギー省の科学者たちは、クロロ(1,5-ヘキサジエン)ロジウム(I)ダイマーをカスケード反応戦略で使用して、一酸化炭素をメタノールに変換し、化学変換におけるその可能性を示しました .
Safety and Hazards
Chloro(1,5-hexadiene)rhodium(I) dimer is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用機序
Target of Action
The primary target of the Chloro(1,5-hexadiene)rhodium(I) dimer is certain prochiral alkenes . The compound acts as a chiral catalyst, facilitating the asymmetric hydrogenation of these targets .
Mode of Action
The Chloro(1,5-hexadiene)rhodium(I) dimer interacts with its targets by catalyzing their hydrogenation . This interaction results in the reduction of arenes and heterocyclic compounds .
Biochemical Pathways
The Chloro(1,5-hexadiene)rhodium(I) dimer affects the hydrogenation pathway . By catalyzing the hydrogenation of prochiral alkenes, it influences the downstream production of other metal ligands used in catalysis .
Result of Action
The molecular and cellular effects of the Chloro(1,5-hexadiene)rhodium(I) dimer’s action include the asymmetric hydrogenation of prochiral alkenes . This results in the production of chiral compounds, which have important applications in various fields, including pharmaceuticals and materials science .
Action Environment
The efficacy and stability of the Chloro(1,5-hexadiene)rhodium(I) dimer can be influenced by environmental factors such as temperature and the presence of other substances in the reaction mixture . For example, the compound is used in conjunction with CTAB or THS as a phase-transfer catalyst .
特性
IUPAC Name |
hexa-1,5-diene;rhodium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHMEFNDAMNKW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2Rh2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32965-49-4 | |
| Record name | Rhodium, di-mu-chlorobis((1,2,5,6-eta)1,5-hexadiene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032965494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(1,5-hexadiene)rhodium(I) Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Chloro(1,5-hexadiene)rhodium(I) dimer an effective catalyst for the hydrogenation of aromatic compounds like tetralin?
A1: Chloro(1,5-hexadiene)rhodium(I) dimer demonstrates excellent catalytic activity in the hydrogenation of tetralin to cis- and trans-decalin in a biphasic system []. This effectiveness stems from several factors:
- High selectivity: The catalyst primarily targets the aromatic ring of tetralin, leading to the desired decalin isomers with minimal byproduct formation [].
- Mild reaction conditions: The hydrogenation proceeds efficiently under relatively mild conditions, such as dilute alkaline buffer, low surfactant concentration, and moderate temperatures and pressures [].
- Catalyst recyclability: The research demonstrates the catalyst's ability to be reused for at least eight cycles without significant loss of activity, highlighting its stability and potential for cost-effectiveness [].
- Compatibility with complex mixtures: The catalyst's effectiveness persists even in the presence of coal liquids, suggesting its potential application in complex industrial settings [].
Q2: How does the biphasic system contribute to the catalytic activity of Chloro(1,5-hexadiene)rhodium(I) dimer?
A2: The biphasic system, consisting of hexane and an aqueous buffer, plays a crucial role in the catalyst's performance:
- Enhanced catalyst separation: The immiscible nature of the organic (hexane) and aqueous phases allows for easy separation of the catalyst, which resides in the aqueous phase, from the reactants and products in the organic phase [].
- Control of reaction environment: The aqueous phase acts as a reservoir for the catalyst and allows for control over pH and surfactant concentration, which directly impact the reaction rate and selectivity [].
- Facilitated mass transfer: The interface between the two phases acts as a region for efficient mass transfer of reactants (hydrogen and tetralin) from the organic phase to the catalyst in the aqueous phase [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



